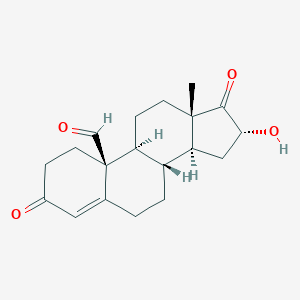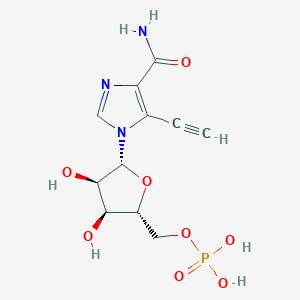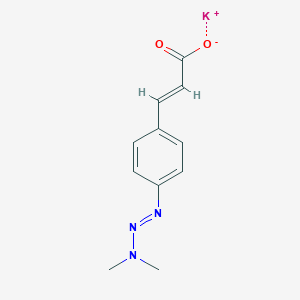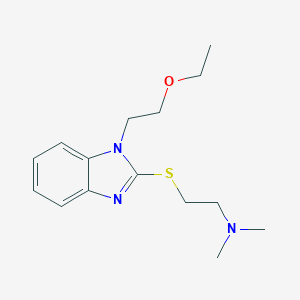![molecular formula C19H23N3O B238237 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as MPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a small molecule that can interact with various biological targets, making it a valuable tool for studying the mechanisms of different biological processes.
作用机制
The mechanism of action of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with different biological targets. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the activity of protein kinase CK2 by binding to its active site. This inhibition leads to the suppression of cell growth and proliferation. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been found to interact with dopamine receptors in the brain, leading to the modulation of dopamine signaling pathways.
Biochemical and Physiological Effects:
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to modulate dopamine signaling pathways in the brain, leading to changes in behavior and cognition.
实验室实验的优点和局限性
One of the main advantages of using 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its ability to interact with different biological targets. This makes it a valuable tool for studying the mechanisms of different biological processes. Additionally, 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been found to have anticancer properties, making it a potential candidate for cancer therapy. However, one limitation of using 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
未来方向
There are several future directions for 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide research. One area of interest is the development of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide-based anticancer therapies. Another area of interest is the study of dopamine signaling pathways in the brain and the potential use of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in the treatment of dopamine-related disorders. Additionally, further studies are needed to determine the safety and efficacy of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential applications in different fields of research.
合成方法
The synthesis of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves several steps. The first step is the preparation of 4-methylpiperazine, which is then reacted with 4-nitrophenylacetic acid to produce 4-(4-nitrophenyl)-1-methylpiperazine. This intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 4-(4-aminophenyl)-1-methylpiperazine. Finally, this compound is reacted with 4-methylbenzoyl chloride to produce 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide.
科学研究应用
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been used in various scientific research studies due to its ability to interact with different biological targets. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been used as a tool to study the role of dopamine receptors in the brain.
属性
产品名称 |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
|---|---|
分子式 |
C19H23N3O |
分子量 |
309.4 g/mol |
IUPAC 名称 |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O/c1-15-3-5-16(6-4-15)19(23)20-17-7-9-18(10-8-17)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23) |
InChI 键 |
JRTDMSBYLHMMGH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
溶解度 |
46.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)



![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)


![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)